MTFSILi chemical structure and properties
MTFSILi chemical structure and properties
An In-depth Technical Guide to MTFSILi and Related Lithium Salts for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation energy storage solutions, particularly advanced lithium batteries, necessitates the exploration of novel electrolyte materials that can offer enhanced safety, longevity, and performance. This technical guide provides a comprehensive overview of a promising methacrylic monomer, lithium 3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide (MTFSILi), and two closely related and widely used lithium salts: Lithium bis(fluorosulfonyl)imide (LiFSI) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
This document details their chemical structures, physicochemical properties, synthesis protocols, and their applications in creating advanced electrolyte systems, with a particular focus on single-ion conducting polymer electrolytes derived from MTFSILi.
Chemical Structures and Identification
A clear understanding of the molecular architecture is fundamental to comprehending the properties and functions of these compounds.
MTFSILi: A Monomer for Single-Ion Conductors
MTFSILi is a unique molecule that combines a polymerizable methacrylate group with a lithium sulfonyl(trifluoromethanesulfonyl)imide moiety.[1] This design allows for its incorporation into a polymer backbone, effectively immobilizing the anionic component and creating a single-ion conducting polymer electrolyte where the primary charge carriers are lithium ions.[2]
LiFSI: A Promising Electrolyte Salt
LiFSI is increasingly recognized as a superior alternative to conventional lithium salts in electrolytes for lithium-ion batteries. It exhibits high thermal and electrochemical stability and is known to form a stable solid electrolyte interphase (SEI) on the anode.[3][4]
LiTFSI: A Well-Established Lithium Salt
LiTFSI is a widely studied and utilized lithium salt in battery electrolytes due to its excellent thermal stability, high ionic conductivity, and good solubility in various organic solvents.[5][6] However, it can cause corrosion of the aluminum current collector at high potentials.[6]
Physicochemical Properties
The following tables summarize the key quantitative data for MTFSILi, LiFSI, and LiTFSI, facilitating a direct comparison of their properties.
Table 1: General and Physical Properties
| Property | MTFSILi | LiFSI | LiTFSI |
| IUPAC Name | lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide | Lithium bis(fluorosulfonyl)azanide | Lithium bis(trifluoromethylsulfonyl)azanide[5] |
| CAS Number | 1426833-00-2 | 171611-11-3 | 90076-65-6[5] |
| Molecular Formula | C₈H₁₁F₃LiNO₆S₂[1] | F₂LiNO₄S₂ | C₂F₆LiNO₄S₂[5] |
| Molecular Weight ( g/mol ) | 345.23[1] | 187.07 | 287.09[5] |
| Appearance | White to almost white crystalline powder | White powder[7] | White solid[5] |
| Melting Point (°C) | - | ~140[7] | 236[5] |
| Density (g/cm³) | - | - | 2.15 (at 20 °C)[5] |
| Solubility in Water | - | - | 80.65% (at 22 °C)[5] |
Table 2: Electrochemical Properties
| Property | MTFSILi (in Polymer Electrolyte) | LiFSI | LiTFSI |
| Ionic Conductivity (S/cm) | > 3 x 10⁻³ at 60°C (in PEO matrix)[8]; Approaching 1 x 10⁻² at 150°C (in polymer blend)[8] | - | - |
| Li⁺ Transference Number | ~0.9[8] | - | - |
| Electrochemical Stability Window (vs. Li/Li⁺) | Up to 4.7 V[8] | >5.0 V[4] | ~5.0 V (can corrode Al > 3.5 V)[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of these compounds and their application in battery electrolytes.
Synthesis of LiTFSI
This protocol is based on a one-pot synthesis method described in patents.[9][10]
Objective: To synthesize Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
Materials:
-
Alkyl lithium (e.g., n-butyllithium) in a non-polar solvent
-
Trifluoromethane (CF₃H) gas
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Anhydrous ether (e.g., diethyl ether or n-butyl ether)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Low-temperature reaction vessel
Procedure:
-
Preparation of Trifluoromethyl Lithium:
-
Under an inert atmosphere, cool a solution of alkyl lithium in a non-polar solvent to between -70°C and -50°C in a low-temperature reaction vessel.
-
Slowly bubble trifluoromethane gas into the cooled solution. The reaction is exothermic, so maintain the temperature within the specified range by controlling the gas flow rate.
-
Continue the gas introduction until the reaction temperature no longer shows a significant change, indicating the completion of the trifluoromethyl lithium formation.
-
-
Reaction with LiFSI:
-
Prepare a solution of LiFSI in an anhydrous ether.
-
Slowly add the LiFSI solution dropwise to the freshly prepared trifluoromethyl lithium solution while maintaining the reaction temperature between -30°C and 0°C.
-
A white precipitate of lithium fluoride (LiF) will form during the addition.
-
After the complete addition of the LiFSI solution, allow the reaction to proceed for an additional two hours at the same temperature.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the precipitated LiF.
-
Concentrate the filtrate under reduced pressure to evaporate the solvent, yielding a white solid crude product.
-
Wash the crude product with dichloromethane and filter.
-
Dry the resulting white solid under vacuum at 80°C to obtain pure LiTFSI.
-
Conclusion
MTFSILi, LiFSI, and LiTFSI represent a crucial class of materials for the advancement of lithium battery technology. MTFSILi, in particular, offers a pathway to the development of single-ion conducting polymer electrolytes that can mitigate many of the challenges associated with traditional liquid electrolytes. LiFSI and LiTFSI continue to be important as high-performance electrolyte salts. A thorough understanding of their chemical structures, properties, and synthesis, as provided in this guide, is essential for researchers and scientists working to develop the next generation of energy storage devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fuel Cell & Battery Research at SPECIFIC POLYMERS [specificpolymers.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Lithium bis(trifluoromethanesulfonyl)imide - Wikipedia [en.wikipedia.org]
- 6. lithium-bis-trifluoromethanesulfonyl-imide-litfsi-a-prominent-lithium-salt-in-lithium-ion-battery-electrolytes-fundamentals-progress-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 7. nbinno.com [nbinno.com]
- 8. MTFSILi | 1426833-00-2 | Benchchem [benchchem.com]
- 9. CN109369474B - Preparation method of lithium bis (trifluoromethylsulfonyl) imide - Google Patents [patents.google.com]
- 10. Preparation method of lithium bis(trifluoromethanesulphonyl)imide salt - Eureka | Patsnap [eureka.patsnap.com]
